4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-carbaldehyde)
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Overview
Description
4’,4’‘’-(2,2-Diphenylethene-1,1-diyl)bis([1,1’-biphenyl]-4-carbaldehyde) is an organic compound known for its complex structure and potential applications in various fields of science and industry. This compound features a central diphenylethene core flanked by biphenyl groups, each terminating in a carbaldehyde functional group. Its unique structure makes it a subject of interest in materials science, particularly in the development of organic electronic materials and fluorescent probes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’,4’‘’-(2,2-Diphenylethene-1,1-diyl)bis([1,1’-biphenyl]-4-carbaldehyde) typically involves a multi-step process:
Formation of the Diphenylethene Core: This step often involves the Wittig reaction or similar olefination techniques to create the central diphenylethene structure.
Attachment of Biphenyl Groups: The biphenyl groups are introduced through Suzuki coupling reactions, which are facilitated by palladium catalysts under inert conditions.
Introduction of Carbaldehyde Groups: The final step involves the formylation of the biphenyl groups, typically using Vilsmeier-Haack reaction conditions, which employ phosphorus oxychloride and dimethylformamide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be crucial to maintain the stringent conditions required for each step.
Types of Reactions:
Oxidation: The aldehyde groups can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde groups to alcohols can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Chemistry:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its conjugated structure.
Fluorescent Probes: Its ability to fluoresce under UV light makes it useful in the design of fluorescent probes for biological imaging.
Biology and Medicine:
Biomolecular Labeling: Utilized in labeling biomolecules for tracking and imaging in biological systems.
Drug Development: Potential use in the synthesis of novel therapeutic agents due to its ability to interact with various biological targets.
Industry:
Material Science: Employed in the creation of advanced materials with specific electronic and optical properties.
Sensors: Used in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The compound exerts its effects primarily through its conjugated system, which allows for efficient electron delocalization. This property is crucial for its applications in organic electronics and fluorescent probes. The aldehyde groups can form Schiff bases with amines, making it useful in bioconjugation techniques. The biphenyl groups provide rigidity and stability to the overall structure, enhancing its performance in various applications.
Comparison with Similar Compounds
4,4’-Bis(biphenyl-4-yl)stilbene: Similar structure but lacks the aldehyde functional groups.
4,4’-Diformylbiphenyl: Contains aldehyde groups but lacks the diphenylethene core.
Uniqueness: 4’,4’‘’-(2,2-Diphenylethene-1,1-diyl)bis([1,1’-biphenyl]-4-carbaldehyde) is unique due to its combination of a conjugated diphenylethene core with aldehyde-terminated biphenyl groups. This structure provides a balance of rigidity, electronic properties, and functionalization potential, making it versatile for various scientific and industrial applications.
Properties
IUPAC Name |
4-[4-[1-[4-(4-formylphenyl)phenyl]-2,2-diphenylethenyl]phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H28O2/c41-27-29-11-15-31(16-12-29)33-19-23-37(24-20-33)40(39(35-7-3-1-4-8-35)36-9-5-2-6-10-36)38-25-21-34(22-26-38)32-17-13-30(28-42)14-18-32/h1-28H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJMQFKYOMZCMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C5=CC=C(C=C5)C=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H28O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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